2-(4-methoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-16-6-4-5-7-20(16)24-26-22(17(2)32-24)15-28-12-13-29-23(25(28)30)14-21(27-29)18-8-10-19(31-3)11-9-18/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHIYXHPZFAYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 336.39 g/mol. The structure features a pyrazolo core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.39 g/mol |
| Melting Point | Not Available |
| Solubility | Not Specified |
Anticancer Activity
Recent studies have indicated that pyrazolo derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis through caspase activation pathways.
Case Study: Cytotoxicity Assessment
In a comparative study, the compound was subjected to MTT assays alongside established anticancer agents like cisplatin. Results indicated that the compound exhibited stronger cytotoxicity than cisplatin in certain cell lines, suggesting its potential as an effective anticancer agent .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Similar pyrazolo derivatives have demonstrated activity against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values were determined, indicating significant antimicrobial efficacy compared to standard antibiotics .
Antioxidant Properties
In addition to its anticancer and antimicrobial activities, the compound has been studied for its antioxidant properties. Research indicates that pyrazolo derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades leads to programmed cell death in cancer cells.
- Antioxidant Mechanisms : The ability to donate electrons helps neutralize free radicals, mitigating oxidative damage.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable antimicrobial properties. The structural features of compounds similar to 2-(4-methoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one contribute to their effectiveness against various bacterial and fungal strains. For instance, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity, revealing promising results against both Gram-positive and Gram-negative bacteria, as well as fungi .
Antitumor Activity
The compound's structural analogs have been evaluated for antitumor activity against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results indicated that these compounds could inhibit cell proliferation significantly more than standard chemotherapeutic agents like Doxorubicin . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable candidates for further development as anticancer drugs.
Cytotoxicity Studies
In vitro studies have shown that pyrazole derivatives possess cytotoxic effects on various human cell lines. For example, compounds similar to this compound were tested for their ability to induce cell death in RKO colorectal carcinoma cells. These studies utilized assays such as MTT and DPPH to assess cell viability and antioxidant activity .
Material Science
Synthesis of New Derivatives
The compound can serve as a precursor for synthesizing new derivatives with enhanced properties. For instance, modifications to the pyrazolo[1,5-a]pyrazin framework can lead to the development of materials with unique electronic or optical properties suitable for applications in organic electronics or photonic devices .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
